Cas no 82278-99-7 (2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid)

82278-99-7 structure
Productnaam:2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid
CAS-nummer:82278-99-7
MF:C15H21NO5
MW:295.330944776535
MDL:MFCD07388725
CID:2736927
PubChem ID:53396001
2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid
- Boc-3-methoxy-DL-phenylalanine
- AB33401
- N11031
- 2-(Boc-amino)-3-(3-methoxyphenyl)propanoic Acid
- DL-N-(TERT-BUTOXYCARBONYL)-3-METHOXYPHENYLALANINE
- Z2681277092
- (2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 3-(3-methox
- 2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid
-
- MDL: MFCD07388725
- Inchi: 1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
- InChI-sleutel: GOHDMZILHKRUGN-UHFFFAOYSA-N
- LACHT: O(C(NC(C(=O)O)CC1C=CC=C(C=1)OC)=O)C(C)(C)C
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 7
- Complexiteit: 364
- XLogP3: 2.5
- Topologisch pooloppervlak: 84.9
2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-315199-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 0.1g |
$48.0 | 2025-02-20 | |
Enamine | EN300-315199-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 2.5g |
$181.0 | 2025-02-20 | |
abcr | AB464552-250mg |
2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid (Boc-DL-Phe(3-OMe)-OH); . |
82278-99-7 | 250mg |
€184.00 | 2025-02-14 | ||
Aaron | AR00GAXQ-5g |
DL-N-(TERT-BUTOXYCARBONYL)-3-METHOXYPHENYLALANINE |
82278-99-7 | 97% | 5g |
$180.00 | 2025-01-24 | |
abcr | AB464552-1g |
2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid (Boc-DL-Phe(3-OMe)-OH); . |
82278-99-7 | 1g |
€299.50 | 2025-02-14 | ||
Enamine | EN300-315199-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 0.5g |
$109.0 | 2025-02-20 | |
Enamine | EN300-315199-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 0.25g |
$69.0 | 2025-02-20 | |
Enamine | EN300-315199-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 0.05g |
$33.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD635120-1g |
2-((tert-Butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 97% | 1g |
¥357.0 | 2024-04-18 | |
Enamine | EN300-315199-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(3-methoxyphenyl)propanoic acid |
82278-99-7 | 95.0% | 10.0g |
$383.0 | 2025-02-20 |
2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid Gerelateerde literatuur
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
82278-99-7 (2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid) Gerelateerde producten
- 2229033-89-8(5-(5-bromo-2-chlorophenyl)-1,3-oxazol-2-amine)
- 1489751-32-7(2-3-(methoxymethyl)phenylcyclopropan-1-amine)
- 1346600-43-8(cis-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid)
- 2138539-02-1(3,4-difluoro-5-(1H-1,2,4-triazol-3-yl)aniline)
- 1154557-58-0(4-{(2-ethoxyethyl)aminomethyl}benzonitrile)
- 1213676-90-4((2S)-2-AMINO-2-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-OL)
- 1797688-46-0(N-methyl-2-(1-{3-4-(trifluoromethyl)phenylpropanoyl}piperidin-4-yl)sulfonylacetamide)
- 1361918-88-8(2-Cyano-4-nitro-5-(trifluoromethoxy)pyridine)
- 1804489-49-3(5-(Bromomethyl)-3-cyano-2-(difluoromethyl)-4-fluoropyridine)
- 359784-84-2([ala17]-mch)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:82278-99-7)2-{(tert-butoxy)carbonylamino}-3-(3-methoxyphenyl)propanoic acid

Zuiverheid:99%/99%/99%
Hoeveelheid:1g/5g/10g
Prijs ($):177/251/419